5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family This compound is characterized by the presence of three chlorine atoms at positions 5, 6, and 8 on the quinoline ring, along with a carboxylic acid group at position 3 and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the chlorination of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride or thionyl chloride. The reaction mixture is usually heated to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role as an inhibitor of certain enzymes and its potential therapeutic applications.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- Norfloxacin
- 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Uniqueness
5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
302553-01-1 |
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Molecular Formula |
C10H4Cl3NO3 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
5,6,8-trichloro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H4Cl3NO3/c11-4-1-5(12)8-6(7(4)13)9(15)3(2-14-8)10(16)17/h1-2H,(H,14,15)(H,16,17) |
InChI Key |
DIMMLVONVUPWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(=O)C(=CN2)C(=O)O)Cl |
Origin of Product |
United States |
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